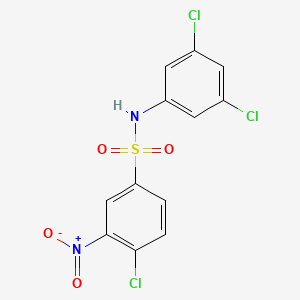
1,1'-Bis(6-sulfanylhexyl)-4,4'-bipyridin-1-ium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide is a chemical compound with the molecular formula C22H34N2S2I2 It is a bipyridinium derivative with sulfanylhexyl groups attached to the nitrogen atoms of the bipyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 6-bromohexanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridinium ring can be reduced to form the corresponding bipyridine.
Substitution: The iodine atoms can be substituted with other nucleophiles such as halides or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate or potassium iodide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium salts.
Applications De Recherche Scientifique
1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of 1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide involves its interaction with molecular targets such as enzymes and receptors. The bipyridinium moiety can intercalate into DNA, affecting its replication and transcription. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridinium: Similar structure but without the diiodide salt.
4,4’-Bipyridine: The parent compound without the sulfanylhexyl groups.
6,6’-Dithiodihexanol: Contains similar sulfanylhexyl groups but lacks the bipyridinium core.
Uniqueness
1,1’-Bis(6-sulfanylhexyl)-4,4’-bipyridin-1-ium diiodide is unique due to the presence of both the bipyridinium core and the sulfanylhexyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
642494-21-1 |
|---|---|
Formule moléculaire |
C22H34I2N2S2 |
Poids moléculaire |
644.5 g/mol |
Nom IUPAC |
6-[4-[1-(6-sulfanylhexyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]hexane-1-thiol;diiodide |
InChI |
InChI=1S/C22H32N2S2.2HI/c25-19-7-3-1-5-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-6-2-4-8-20-26;;/h9-12,15-18H,1-8,13-14,19-20H2;2*1H |
Clé InChI |
RKQSBYUQAOGEAE-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCCCCS)CCCCCCS.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
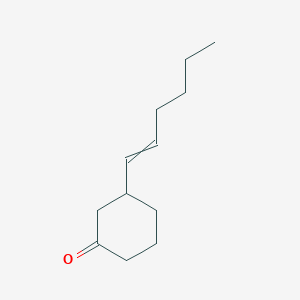
![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)


![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)

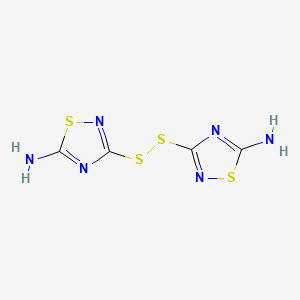
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
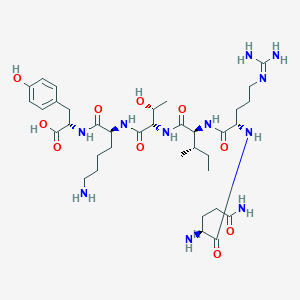
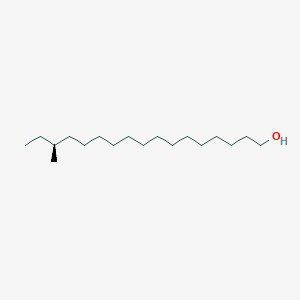
![(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12584869.png)

